AN11251
Description
Properties
CAS No. |
2130750-59-1 |
|---|---|
Molecular Formula |
C29H38BFO7 |
Molecular Weight |
528.4244 |
IUPAC Name |
(3aR,4R,5R,7S,8S,9R,9aS,12R)-8-Hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl 2-((7-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]-oxaborol-6-yl)oxy)acetate |
InChI |
InChI=1S/C29H38BFO7/c1-6-27(4)13-21(38-22(33)15-36-20-8-7-18-14-37-30(35)23(18)24(20)31)28(5)16(2)9-11-29(17(3)26(27)34)12-10-19(32)25(28)29/h6-8,16-17,21,25-26,34-35H,1,9-15H2,2-5H3/t16-,17+,21-,25+,26+,27-,28+,29+/m1/s1 |
InChI Key |
WQVDRQUAJNEZSV-PTUZOVCBSA-N |
SMILES |
O=C(O[C@@H]1C[C@](C=C)(C)[C@@H](O)[C@H](C)[C@]2(CCC3=O)[C@]3([H])[C@@]1(C)[C@H](C)CC2)COC4=CC=C5C(B(O)OC5)=C4F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AN11251; AN-11251; AN 11251; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetics and ADME Properties
Absorption, Distribution, Metabolism, and Excretion (ADME) studies have shown that AN11251 exhibits favorable pharmacokinetic properties:
- Plasma Protein Binding (PPB) : this compound demonstrates high plasma protein binding rates, with values of 96.6% in mice and 97.6% in humans, indicating significant lipophilicity (logP = 4.5) which contributes to good systemic clearance and bioavailability .
- In Vitro Metabolic Stability : The compound has been assessed for metabolic stability in liver microsomes, showing resistance to rapid metabolism which is beneficial for sustained therapeutic effects .
- In Vivo Pharmacokinetics : Studies in rats revealed moderate to good clearance rates (19.8 mL/min/kg) and substantial exposure (AUC = 2550 ng·h/mL) when administered intravenously .
Antibacterial Activity
This compound has demonstrated potent antibacterial activity against various strains of bacteria, particularly those associated with Wolbachia. The compound's efficacy is highlighted by:
- In Vitro Efficacy : It exhibits an effective concentration (EC50) of 1.5 nM against LDW1 cell lines and 15 nM against C6/36 cell lines.
- Comparison with Existing Treatments : In head-to-head comparisons with doxycycline and rifampicin, this compound showed superior Wolbachia depletion (>99.9%) in infected mice models .
Case Studies
Several studies have documented the effectiveness of this compound in preclinical settings:
- Study on Filarial Infections : In a study involving Litomosoides sigmodontis-infected mice, this compound was administered at doses of 200 mg/kg twice daily for 10 days. Results indicated a remarkable reduction in Wolbachia levels compared to doxycycline and similar reductions to high-dose rifampicin treatments .
- Combination Therapy Evaluation : When tested in combination with doxycycline, this compound achieved over 97% Wolbachia reduction without significant enhancement from the combination therapy, suggesting its standalone efficacy may be sufficient for treatment .
Data Table: Summary of Key Findings
| Parameter | Value/Observation |
|---|---|
| Plasma Protein Binding | Mouse: 96.6%, Human: 97.6% |
| LogP | 4.5 |
| AUC (Rats) | 2550 ng·h/mL |
| Clearance Rate (Rats) | 19.8 mL/min/kg |
| EC50 (LDW1 Cell Lines) | 1.5 nM |
| EC50 (C6/36 Cell Lines) | 15 nM |
| Wolbachia Reduction | >99.9% in infected mice |
Comparison with Similar Compounds
Key Advantages of this compound :
- Shorter treatment duration (10–14 days vs. 4–6 weeks for doxycycline).
- Superior potency in reducing Wolbachia burden at bioequivalent doses .
This compound vs. Rifampicin
Rifampicin, a rifamycin antibiotic, shows dose-dependent Wolbachia clearance:
- Rifampicin (10 mg/kg once daily for 10 days) : Reduced Wolbachia by 99.1% (10 days) and 99.96% (14 days).
- High-dose rifampicin (35 mg/kg once daily for 10 days) : Achieved 99.6% (10 days) and 99.91% (14 days) reduction .
- This compound (200 mg/kg once daily for 10 days) : Matched high-dose rifampicin efficacy (99.6% reduction) .
Key Advantages of this compound :
- Comparable efficacy to high-dose rifampicin but without the safety concerns associated with rifampicin’s hepatotoxicity at elevated doses .
This compound vs. Azithromycin
- Azithromycin (40 mg/kg twice daily for 14 days): No significant reduction in Wolbachia burden or microfilariae counts .
- This compound : Demonstrated consistent microfilariae-independent Wolbachia depletion, even in shorter regimens .
Data Tables
Table 1: Efficacy of this compound vs. Comparator Drugs in the L. sigmodontis Model
| Compound | Dose (mg/kg) | Regimen | Treatment Duration | Wolbachia Reduction (%) | >99% Reduction Frequency (%) |
|---|---|---|---|---|---|
| This compound | 200 BID | Oral | 10 days | 99.91 | 88.1 |
| This compound | 50 BID | Oral | 14 days | 99.86 | 78.5 |
| Doxycycline | 40 BID | Oral | 10 days | 75.0 | 16.7 |
| Rifampicin | 35 QD | Oral | 10 days | 99.6 | 85.0 |
| Azithromycin | 40 BID | Oral | 14 days | <10 | 0 |
Combination Therapies
- This compound + Azithromycin: No enhanced efficacy, with microfilariae counts unaffected .
Preparation Methods
Initial Functionalization of the Aromatic Ring
Starting with 3-fluoro-4-methoxybenzaldehyde , a nucleophilic aromatic substitution introduces a benzyl ether at the para position. Treatment with benzyl alcohol under basic conditions (K₂CO₃, DMF, 80°C) yields 4-benzyloxy-3-fluoro-5-methoxybenzaldehyde .
Deprotection and Triflation
The methoxy group is deprotected using BBr₃ in dichloromethane (-78°C to room temperature), producing 4-benzyloxy-3-fluoro-5-hydroxybenzaldehyde . Subsequent triflation with triflic anhydride (Tf₂O) and 2,6-lutidine in dichloromethane generates the triflate derivative, critical for palladium-mediated borylation.
Palladium-Catalyzed Borylation
The triflate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂), PdCl₂(dppf), and KOAc in dioxane (100°C, 12 hours). This step installs the boronate ester, yielding 4-benzyloxy-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde .
Reduction and Cyclization
Sodium borohydride reduces the aldehyde to a primary alcohol, followed by acid-mediated cyclization (HCl, H₂O/THF) to form the benzoxaborole ring. Hydrogenolysis (H₂, Pd/C) removes the benzyl protecting group, yielding 7-fluoro-6-hydroxybenzoxaborole .
Activation of the Pleuromutilin Core
Tosylation at C14
Commercially available pleuromutilin is treated with tosyl chloride (TsCl) in pyridine at 0°C to room temperature, converting the C14 hydroxyl group into a tosylate leaving group. This activation facilitates nucleophilic displacement by the benzoxaborole.
Coupling of Benzoxaborole to Pleuromutilin
Nucleophilic Displacement
The pleuromutilin tosylate reacts with 7-fluoro-6-hydroxybenzoxaborole in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C. This SN2 displacement substitutes the tosylate group with the benzoxaborole oxygen, forming the C14-O-benzoxaborole linkage.
Purification
Crude AN11251 is purified via silica gel chromatography (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >98% purity.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) confirms >98% purity, with a single peak at retention time 12.4 minutes.
Process Optimization and Scalability
Yield Improvements
Solvent Selection
Ethanol/water recrystallization provided superior crystal morphology compared to acetonitrile or methanol, facilitating large-scale filtration.
Comparative Analysis of Alternative Routes
Carbamate Linker Exploration
Initial attempts to attach benzoxaborole via a C14 carbamate (using epi-pleuromutilin carbamoyl chloride) resulted in lower Wolbachia activity (EC₅₀ > 100 nM).
Impact of C12 Modification
Ozonolysis of the C12 vinyl group to an aldehyde followed by reductive amination introduced steric hindrance, reducing target binding affinity by 10-fold.
Critical Reaction Parameters
| Step | Key Parameters | Optimal Conditions |
|---|---|---|
| Tosylation | Temperature, base | 0°C → RT, pyridine |
| Borylation | Catalyst, solvent | PdCl₂(dppf), dioxane |
| Coupling | Solvent, base | DMF, K₂CO₃ |
| Purification | Chromatography | Ethyl acetate/hexane |
Challenges in Synthesis
Q & A
Q. What is the mechanism of action of AN11251 against Wolbachia in filarial nematodes?
this compound, a boron-pleuromutilin, inhibits bacterial protein synthesis by binding to the peptidyl transfer center (PTC) of ribosomes . In Litomosoides sigmodontis models, it achieves >99.9% Wolbachia depletion at 200 mg/kg twice daily (BID) for 10 days by targeting bacterial replication machinery . Researchers should validate this mechanism using ribosomal binding assays and comparative genomic analysis of Wolbachia strains.
Q. What in vivo efficacy data supports this compound as an anti-Wolbachia candidate?
In rodent models, this compound showed significant Wolbachia reduction (88.1% of female worms had >99% depletion) at 200 mg/kg BID for 10 days. Efficacy metrics include qPCR quantification of bacterial load and histological analysis of nematode tissues (see Table 1 in ). Researchers should replicate these experiments with controlled variables (e.g., host immune status, co-infections) to assess robustness.
Q. How do this compound’s pharmacokinetic properties influence dosing regimens?
this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, with steady-state plasma exposure after oral administration . Dose-response studies recommend testing regimens between 50–200 mg/kg BID, with pharmacokinetic-pharmacodynamic (PK/PD) modeling to optimize efficacy and minimize toxicity .
Advanced Research Questions
Q. How can researchers design experiments to identify the minimal efficacious dose of this compound?
Use a matrix-based approach testing multiple doses (e.g., 50, 100, 200 mg/kg) and durations (7–14 days) in L. sigmodontis models. Measure Wolbachia load via qPCR and nematode viability. Statistical tools like ANOVA or dose-response sigmoidal curves can identify the EC50 . Include control groups treated with rifampicin or doxycycline for comparative analysis .
Q. What methodologies resolve contradictions in this compound’s efficacy across different nematode species?
Conflicting efficacy data may arise from species-specific Wolbachia strain variability or host metabolic differences. Address this by:
Q. How should researchers statistically analyze this compound’s long-term Wolbachia depletion effects?
Use survival analysis (Kaplan-Meier curves) to assess Wolbachia recurrence post-treatment. Pair this with longitudinal qPCR data analyzed via repeated-measures ANOVA. Report effect sizes (e.g., Cohen’s d) and confidence intervals to quantify uncertainty .
Q. What controls are critical when evaluating this compound’s off-target effects in mammalian hosts?
Include:
- Negative controls (vehicle-treated hosts).
- Positive controls (hosts treated with known hepatotoxic agents).
- Toxicity endpoints: liver enzyme assays (ALT/AST), renal function tests, and histopathology .
Methodological Considerations
Q. How to ensure reproducibility in this compound studies?
- Document experimental protocols in line with Materials and Methods guidelines (e.g., SI units, instrument calibration) .
- Deposit raw data (e.g., qPCR cycle thresholds, microscopy images) in public repositories with DOIs.
- Use standardized L. sigmodontis infection models and Wolbachia quantification protocols .
Q. What statistical tools validate this compound’s synergistic effects with other antibiotics?
Apply combination index (CI) models (e.g., Chou-Talalay method) to assess synergy with doxycycline or rifampicin. Use isobolograms to visualize interactions and Bayesian networks to predict optimal drug ratios .
Data Presentation and Ethics
Q. How to present this compound data for peer-reviewed publication?
Q. What ethical guidelines apply to this compound animal studies?
- Obtain institutional animal care committee approval.
- Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments, including sample size justification and humane endpoints .
Tables
Table 1: Key Pharmacokinetic Parameters of this compound (from )
| Parameter | Value | Method |
|---|---|---|
| Oral bioavailability | >80% | LC-MS/MS plasma analysis |
| Half-life (t1/2) | 4.2 hours | Non-compartmental modeling |
| EC50 (Wolbachia) | 12.3 µM | In vitro ribosomal binding assay |
Table 2: Recommended Statistical Tests for this compound Data Analysis
| Research Objective | Statistical Test | Reference |
|---|---|---|
| Dose-response efficacy | Sigmoidal Emax model | |
| Inter-species variability | Mixed-effects ANOVA | |
| Synergy with other antibiotics | Chou-Talalay CI method |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
